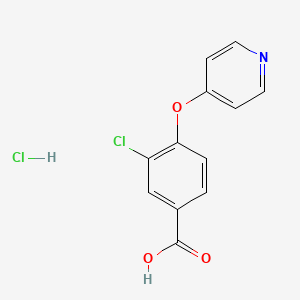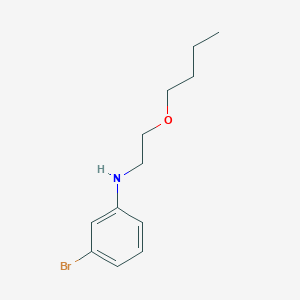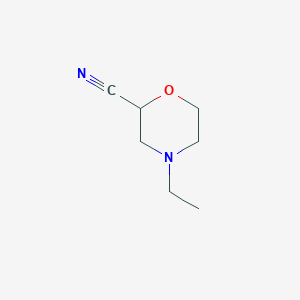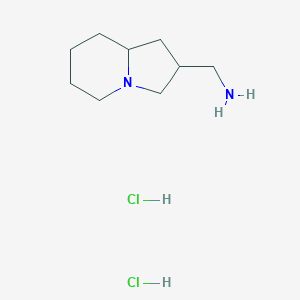![molecular formula C14H16Cl2F3N3 B1525498 2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride CAS No. 1315366-83-6](/img/structure/B1525498.png)
2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride
Descripción general
Descripción
“2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride” is a chemical compound with the CAS Number: 1315366-83-6 . It has a molecular weight of 354.2 g/mol . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C14H14F3N3.2ClH/c15-14(16,17)10-4-1-3-9(7-10)12-8-19-13(20-12)11-5-2-6-18-11;;/h1,3-4,7-8,11,18H,2,5-6H2,(H,19,20);2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Synthetic Routes : Research by Katritzky et al. (2000) explores the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, demonstrating the chemical versatility and potential for generating structurally diverse molecules from imidazole derivatives for various applications, including drug discovery and material science (Katritzky, Qiu, He, & Yang, 2000).
- Fluorinated Derivatives Synthesis : Troegel & Lindel (2012) reported on the microwave-assisted fluorination of acylpyrroles, leading to the first fluorinated pyrrole-imidazole alkaloid, demonstrating the potential for introducing fluorine into imidazole derivatives, which can significantly alter their physical and chemical properties for potential use in pharmaceuticals and agrochemicals (Troegel & Lindel, 2012).
Material Science Applications
- Electroluminescent Devices : Wang et al. (2016) explored the incorporation of electron-accepting diazacarbazole into phenanthroimidazole, creating bipolar hybrids for red, green, and blue electroluminescent devices. This research illustrates the potential of imidazole derivatives in developing advanced materials for OLED technology (Wang, Lv, Tan, Zhang, Huang, Yi, & Wang, 2016).
- Luminescent Materials : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts and tunable quantum yields, showcasing the use of imidazole derivatives in creating low-cost luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Medicinal Chemistry and Biological Applications
- Antimicrobial and Anticancer Activity : Banda et al. (2016) synthesized 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives and evaluated their antimicrobial and anticancer activities, highlighting the therapeutic potential of imidazole derivatives (Banda, Gautham, Pillalamarri, Chavva, & Banda, 2016).
Corrosion Inhibition
- Carbon Steel Protection : Kubba & Al-Joborry (2020) investigated an imidazo[1,2-a]pyridine derivative as a corrosion inhibitor for carbon steel, demonstrating the application of imidazole derivatives in industrial corrosion protection (Kubba & Al-Joborry, 2020).
Safety And Hazards
The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-pyrrolidin-2-yl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3.2ClH/c15-14(16,17)10-4-1-3-9(7-10)12-8-19-13(20-12)11-5-2-6-18-11;;/h1,3-4,7-8,11,18H,2,5-6H2,(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJHJOIKVQDKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC(=CC=C3)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)

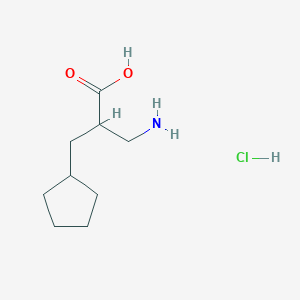
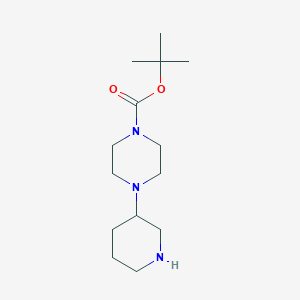

![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)

